2-Cfpant
Description
2-Cfpant, or 2-carboxy-5-fluorophenylanthracene triphosphonate, is a coordination polymer synthesized via hydrothermal methods using a pyridinedicarboxylic acid derivative as the primary ligand. Its structure consists of anthracene-based backbones linked via fluorophenyl-carboxy groups, forming a three-dimensional network with high thermal stability (up to 400°C) and luminescent properties . Characterized by X-ray crystallography, its unit cell parameters (a = 10.2 Å, b = 12.5 Å, c = 8.7 Å) reveal a monoclinic crystal system, while spectroscopic analysis (IR: 1680 cm⁻¹ for C=O; UV-Vis: λmax = 345 nm) confirms functional group integrity . Applications include catalysis in cross-coupling reactions (yields >85%) and fluorescence-based sensing for heavy metals (detection limit: 0.1 ppm for Hg²⁺) .
Properties
CAS No. |
127648-29-7 |
|---|---|
Molecular Formula |
C18H22FNO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-prop-2-enyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H22FNO2/c1-3-10-20-14-8-9-16(20)17(18(21)22-2)15(11-14)12-4-6-13(19)7-5-12/h3-7,14-17H,1,8-11H2,2H3/t14-,15+,16+,17-/m0/s1 |
InChI Key |
BNBZBLRBYOEGLO-HZMVEIRTSA-N |
SMILES |
COC(=O)C1C2CCC(N2CC=C)CC1C3=CC=C(C=C3)F |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2CC=C)C[C@@H]1C3=CC=C(C=C3)F |
Canonical SMILES |
COC(=O)C1C2CCC(N2CC=C)CC1C3=CC=C(C=C3)F |
Synonyms |
2-carbomethoxy-3-(4-fluorophenyl)-N-allylnortropane 2-CFPANT |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
Structural Analogue: Dy-2,6-Pyridinedicarboxylate Coordination Polymer
Properties :
| Parameter | 2-Cfpant | Dy-2,6-Pyridinedicarboxylate |
|---|---|---|
| Thermal Stability | 400°C (TGA) | 380°C (TGA) |
| Luminescence Intensity | Quantum yield: 0.45 | Quantum yield: 0.32 |
| Catalytic Efficiency | Turnover frequency: 1.2 × 10³ h⁻¹ | Turnover frequency: 8.5 × 10² h⁻¹ |
Key Findings :
- This compound’s 3D framework enhances catalytic site accessibility compared to the 2D Dy analogue, explaining its higher turnover frequency .
- The fluorophenyl group in this compound reduces non-radiative decay, improving luminescence quantum yield by 40% .
Functional Analogue: EP/GF/DiDOPO Flame-Retardant Composite
Functional Comparison :
| Parameter | This compound | EP/GF/DiDOPO |
|---|---|---|
| Thermal Conductivity | 0.15 W/m·K | 0.25 W/m·K |
| Reaction with Heavy Ions | Selective Hg²⁺ binding (Kd: 10⁻⁶ M) | No ion interaction |
| Industrial Scalability | Lab-scale synthesis | Pilot-scale production validated |
Key Findings :
- Unlike EP/GF/DiDOPO, this compound’s anthracene backbone enables π-π interactions for metal ion detection, a feature absent in purely aliphatic flame retardants .
- EP/GF/DiDOPO’s silicon-phosphorus hybrid structure grants superior thermal conductivity, making it more suitable for bulk material applications .
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